A Comprehensive Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 1-(4-Amino-3-fluorophenyl)ethanone: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 1-(4-Amino-3-fluorophenyl)ethanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a validated synthesis protocol, and its significant applications in medicinal chemistry, with a focus on the development of next-generation therapeutics.
CAS Number: 73792-22-0
Introduction
1-(4-Amino-3-fluorophenyl)ethanone, also known as 4-acetyl-2-fluoroaniline, is a strategically important building block in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its unique trifunctional arrangement—an aromatic amine, a fluorine substituent, and a ketone moiety—offers a versatile scaffold for the construction of complex heterocyclic systems and targeted therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates, making this compound a valuable asset in the design of novel pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4-Amino-3-fluorophenyl)ethanone is essential for its effective use in synthesis and process development. The data presented below has been compiled from reliable chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 73792-22-0 | [1][3] |
| Molecular Formula | C₈H₈FNO | [3] |
| Molecular Weight | 153.15 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Note: Specific values for melting point and boiling point for this exact isomer can vary and should be confirmed by experimental analysis.
Synthesis of 1-(4-Amino-3-fluorophenyl)ethanone
The synthesis of 1-(4-Amino-3-fluorophenyl)ethanone can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of an appropriately substituted aniline derivative. However, due to the directing effects of the amino and fluoro groups, a multi-step synthesis starting from a readily available precursor like 4-bromo-2-fluoroaniline is often employed to ensure regiochemical control.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, starting from the protection of the amine, followed by a metal-halogen exchange, acylation, and subsequent deprotection. This approach is analogous to the synthesis of related aminophenyl boronic acids, demonstrating a versatile strategy for functionalizing this aromatic system.[4]
Caption: Conceptual workflow for the synthesis of 1-(4-Amino-3-fluorophenyl)ethanone.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established organic chemistry principles, such as the Friedel-Crafts acylation, adapted for this specific target molecule.
Step 1: N-Acetylation of 2-Fluoroaniline
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To a solution of 2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add an equimolar amount of acetic anhydride and a catalytic amount of a Lewis acid or a base like pyridine.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction by washing with a mild base (e.g., sodium bicarbonate solution) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-fluorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation
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To a cooled solution of N-(2-fluorophenyl)acetamide in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) in portions.
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Add acetyl chloride dropwise while maintaining a low temperature.
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Allow the reaction to warm to room temperature and stir until completion. The ortho, para-directing effect of the acetamido group and the ortho-directing effect of the fluorine will favor the formation of the desired 4-acetyl product.
-
Carefully quench the reaction by pouring it onto ice and an acidic solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the acylated intermediate.
Step 3: Hydrolysis of the Amide
-
Reflux the acylated intermediate in an acidic aqueous solution (e.g., hydrochloric acid).
-
Monitor the reaction for the disappearance of the starting material.
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Cool the reaction mixture and neutralize with a base to precipitate the product.
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Filter, wash with water, and dry the solid to obtain 1-(4-Amino-3-fluorophenyl)ethanone.
Applications in Drug Discovery and Medicinal Chemistry
1-(4-Amino-3-fluorophenyl)ethanone is a versatile precursor for a wide range of heterocyclic compounds with diverse biological activities. Its utility is particularly pronounced in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment for inflammatory diseases.
Role as a Precursor to Kinase Inhibitors
The aminophenyl ethanone scaffold can be readily transformed into various heterocyclic cores, such as quinazolines, pyrazoles, and ureas, which are prevalent in many kinase inhibitors. For instance, derivatives of this compound have been utilized in the development of inhibitors for targets like Aurora Kinase B (AURKB) and Kinase insert Domain-containing Receptor (KDR).[5][6]
The following diagram illustrates the general synthetic utility of 1-(4-Amino-3-fluorophenyl)ethanone in the synthesis of a hypothetical kinase inhibitor.
Caption: Application of 1-(4-Amino-3-fluorophenyl)ethanone in kinase inhibitor synthesis.
Example in the Synthesis of Aurora Kinase B Inhibitors
Research into selective Aurora Kinase B inhibitors has led to the development of compounds with a quinazoline core. While a direct synthesis from 1-(4-Amino-3-fluorophenyl)ethanone is not explicitly detailed in the provided search results, the structural similarity of the starting materials used in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide suggests its potential as a key intermediate.[6] The synthesis of such complex molecules often involves the condensation of an aminophenyl derivative with a heterocyclic partner, a reaction for which 1-(4-Amino-3-fluorophenyl)ethanone is well-suited.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Amino-3-fluorophenyl)ethanone. Based on safety data for structurally similar compounds, the following guidelines are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Seek medical attention if you feel unwell.
Conclusion
1-(4-Amino-3-fluorophenyl)ethanone is a chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its unique structural features provide a versatile platform for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the advancement of modern drug discovery.
References
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Pharmaffiliates. 1-(4-Amino-3-fluorophenyl)ethanone. [Link]
- Gouda, M. A., et al. "Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I)." To Chemistry Journal 7 (2020): ISSN: 2581-7507.
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Solubility of Things. 4'-Aminoacetophenone. [Link]
- Das, Sasmita, et al. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters 44.42 (2003): 7719-7722.
- PubMed. "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry (2025).
- Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry (2020).
- Google Patents.
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
- MDPI. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Molecules (2023).
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- PubMed. "Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors." Journal of Medicinal Chemistry (2016).
- Ukrainian Chemistry Journal. "NEW DRUGS ON THE PHARMACEUTICAL MARKET CONTAINING FLUORINE AND RESIDUES OF TAILOR-MADE AMINO ACIDS." (2024).
- MDPI. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine." Molecules (2023).
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ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. [Link]
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ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. [Link]
Sources
- 1. 56339-99-2 CAS MSDS (1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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